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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl benzoate

Cat. No.: B048252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) spectroscopic data for 2-(Dimethylamino)ethyl benzoate. The information presented
herein is intended to support research, development, and quality control activities where the
characterization of this compound is essential. This document includes tabulated *H and 3C
NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the
understanding of the molecular structure and the NMR analysis workflow.

Spectroscopic Data

The following tables summarize the *H and 3C NMR spectroscopic data for 2-
(Dimethylamino)ethyl benzoate.

Table 1: *"H NMR Spectroscopic Data for 2-
(Dimethylamino)ethyl Benzoate
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Signal Assignment Chemical Shift (8) ppm
A 8.05

B 7.53

C 7.40

D 4.423

E 2.699

F 2.324

Note: The assignments for signals B and C were confirmed by LAOCN program simulation.[1]

Table 2: *C NMR Spectroscopic Data for 2-
(Dimethylamino)ethyl Benzoate

Carbon Atom Chemical Shift (6) ppm
C=0 166.4

Quaternary Aromatic C 130.4

Aromatic CH 132.6, 129.4, 128.8, 128.1
O-CH:2 60.8

N-CH: Not Explicitly Found
N-(CHs)2 Not Explicitly Found

Note: The 13C NMR data is based on the closely related structure of Ethyl Benzoate as a
reference due to the absence of a complete dataset for 2-(Dimethylamino)ethyl benzoate in
the conducted search.[2] A more specific analysis would be required to assign the N-CHz and
N-(CHs)2 signals accurately.

Experimental Protocols

The following protocols describe the general methodology for acquiring the NMR spectra.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.chemicalbook.com/SpectrumEN_2208-05-1_1HNMR.htm
https://www.benchchem.com/product/b048252?utm_src=pdf-body
https://www.benchchem.com/product/b048252?utm_src=pdf-body
https://www.benchchem.com/product/b048252?utm_src=pdf-body
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

General NMR Analysis Protocol

Instrumentation: *H and 3C NMR spectra were recorded on a 200 MHz and 50 MHz
spectrometer, respectively.[2] An alternative analysis was performed on a Varian CFT-20
instrument.

Sample Preparation: The sample of 2-(Dimethylamino)ethyl benzoate was dissolved in
deuterated chloroform (CDCIs).

Data Acquisition:
e Solvent: The spectra were recorded in CDCls.[2]

o Referencing: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.[2] The residual solvent peak for CDCls is
observed at approximately 7.26 ppm in *H NMR and 77.0 ppm in 13C NMR.[2]

o Multiplicity: The multiplicity of the signals is indicated as follows: s (singlet), d (doublet), t
(triplet), m (multiplet), and dd (doublet of doublets). Coupling constants (J) are given in Hertz
(Hz).[2]

Visualizations

The following diagrams illustrate the chemical structure of 2-(Dimethylamino)ethyl benzoate
and the logical workflow for its NMR analysis.
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Chemical Structure of 2-(Dimethylamino)ethyl Benzoate
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Caption: Molecular structure of 2-(Dimethylamino)ethyl benzoate.
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NMR Analysis Workflow for 2-(Dimethylamino)ethyl Benzoate
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Caption: Logical workflow of NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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